An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(octyldithio)-1,3,4-thiadiazole, a versatile sulfur-containing heterocyclic compound. The document details its synthesis via two primary methods: oxidative coupling and S-alkylation, offering detailed experimental protocols for each. A thorough characterization of the compound is presented, summarizing its physicochemical properties and expected spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, in clearly structured tables. This guide is intended to be a valuable resource for researchers in materials science and synthetic chemistry, particularly those interested in the development of corrosion inhibitors and lubricant additives.
Introduction
2,5-Bis(octyldithio)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole (B1197879) heterocyclic system. The core structure, characterized by two nitrogen and one sulfur atom in a five-membered ring, imparts unique electronic properties. The introduction of two octyldithio side chains enhances its lipophilicity and endows it with properties that are highly valued in industrial applications. Primarily, this compound is recognized for its efficacy as a corrosion inhibitor, particularly for silver and other metals, and as an anti-wear and antioxidant additive in lubricating oils and greases.[1][] Its mechanism of action in corrosion inhibition is believed to involve the formation of a protective film on the metal surface, a process facilitated by the multiple sulfur atoms that can coordinate with the metal.
Synthesis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole
The synthesis of 2,5-Bis(octyldithio)-1,3,4-thiadiazole predominantly starts from the precursor 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD). Two principal synthetic strategies are employed: oxidative coupling and S-alkylation.
Synthesis via Oxidative Coupling
This method involves the reaction of 2,5-dimercapto-1,3,4-thiadiazole with an octyl mercaptan in the presence of an oxidizing agent, such as hydrogen peroxide. This approach is considered more environmentally benign compared to older methods that used hazardous reagents like chlorine gas.[3]
Caption: Workflow for the Oxidative Coupling Synthesis.
2.1.1. Experimental Protocol: Oxidative Coupling (Representative Example)
The following protocol is adapted from a patented process for a structurally similar compound, 2,5-bis(t-octyldithio)-1,3,4-thiadiazole, and serves as a representative example.[4]
-
Reaction Setup: To a suitable reaction vessel, add 2,5-dimercapto-1,3,4-thiadiazole (1.0 mole), t-octyl mercaptan (2.0 moles), water (250 ml), and ethyl alcohol (250 ml) to form a mixture.
-
Addition of Oxidant: While maintaining the temperature between 20°C and 50°C, add 30% hydrogen peroxide (2.0 moles) dropwise to the mixture with stirring.
-
Reaction Progression: After the addition is complete, slowly heat the resulting mixture to reflux conditions (approximately 70°C to 85°C).
-
Work-up and Isolation: After the reaction is complete, cool the mixture. The product, being insoluble in the aqueous alcohol phase, will separate. Isolate the product layer.
-
Purification: Wash the isolated product with water and then dry it under vacuum. Further purification can be achieved by filtration to remove any unreacted solids. The reported yield for this specific example was 85%.[4]
Synthesis via S-Alkylation
A versatile and common approach involves the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole or its corresponding salts (e.g., the dipotassium (B57713) salt) with an appropriate alkylating agent, such as 1-bromooctane (B94149).[3] This method offers good control and can lead to high yields, reported to be in the range of 38% to 83% for similar alkylations.[3]
Caption: Workflow for the S-Alkylation Synthesis.
2.2.1. Experimental Protocol: S-Alkylation
The following is a general procedure for the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole.
-
Salt Formation: In a reaction flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 mole) in a suitable solvent such as ethanol. Add a base, for example, potassium hydroxide (B78521) (2.0 moles), to form the dipotassium salt in situ.
-
Addition of Alkylating Agent: To the resulting solution or suspension, add 1-bromooctane (2.0 moles) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (potassium bromide) forms, remove it by filtration.
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization, for instance from n-hexane, to yield the pure 2,5-Bis(octyldithio)-1,3,4-thiadiazole.[3]
Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized 2,5-Bis(octyldithio)-1,3,4-thiadiazole. This involves determining its physicochemical properties and analyzing its spectroscopic data.
Physicochemical Properties
The key physical and chemical properties of the compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13539-13-4 | [3][5] |
| Molecular Formula | C₁₈H₃₄N₂S₅ | [1][5] |
| Molecular Weight | 438.8 g/mol | [1] |
| Appearance | Brownish-yellow liquid | [] |
| Density | 1.088 - 1.14 g/cm³ | [][5] |
| Boiling Point | ~551.0 °C (Predicted) | [][5] |
| IUPAC Name | 2,5-bis(octyldisulfanyl)-1,3,4-thiadiazole | [1][] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2,5-Bis(octyldithio)-1,3,4-thiadiazole based on theoretical predictions and analysis of similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |
| Terminal Methyl (CH₃) | Most upfield region | Triplet (t) |
| Methylene (B1212753) adjacent to S-S (-S-S-CH₂-) | Downfield shifted | Multiplet (m) |
| Other Methylene groups (-(CH₂)₆-) | Upfield region | Complex Multiplet |
Note: The methylene group protons adjacent to the sulfur atoms are shifted downfield due to the electron-withdrawing effect of the sulfur atoms.[3]
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ ppm) | Reference(s) |
| C (Thiadiazole Ring) | ~160 - 170 | [3] |
| -S-S-CH₂- | ~35 - 45 | [3] |
| -(CH₂)₆- & CH₃ | Aliphatic region (upfield) | [3] |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Fragmentation Pathway | Reference(s) |
| [M]⁺ | ~438.13 | Molecular Ion | [3] |
| Fragments | Various | Cleavage of S-S and C-S bonds | [3] |
Applications and Future Perspectives
The primary application of 2,5-Bis(octyldithio)-1,3,4-thiadiazole lies in its role as a corrosion inhibitor and a lubricant additive. Its structure is well-suited for these functions.
References
- 1. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) as a new S-donor for direct synthesis of symmetrical disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Bis(octyldithio)-1,3,4-thiadiazole | 13539-13-4 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products | The American Journal of Applied sciences [inlibrary.uz]
